2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-5-carbonitrile
Description
2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-5-carbonitrile is an organic compound that belongs to the class of benzothiazole derivatives This compound is known for its unique structural features, which include a benzothiazole ring fused with a dimethylaminophenyl group and a carbonitrile group
Properties
CAS No. |
919285-53-3 |
|---|---|
Molecular Formula |
C18H15N3S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-[2-[4-(dimethylamino)phenyl]ethenyl]-1,3-benzothiazole-5-carbonitrile |
InChI |
InChI=1S/C18H15N3S/c1-21(2)15-7-3-13(4-8-15)6-10-18-20-16-11-14(12-19)5-9-17(16)22-18/h3-11H,1-2H3 |
InChI Key |
QCLHLAVKIMHSCR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=NC3=C(S2)C=CC(=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-5-carbonitrile typically involves the condensation of 2-aminobenzothiazole with 4-(dimethylamino)benzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives under strong alkaline conditions.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Strong alkaline conditions, such as the use of potassium hydroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, reduced benzothiazole compounds, and substituted benzothiazole derivatives .
Scientific Research Applications
Anticancer Activity
Research has highlighted the anticancer properties of benzothiazole derivatives. The compound has been studied for its ability to inhibit tumor growth through various mechanisms, including inducing apoptosis in cancer cells. For instance, studies have shown that certain benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines, such as breast and lung cancer cells .
Antiviral Properties
The compound's structure is conducive to antiviral activity. Similar compounds have demonstrated effectiveness against viral infections, suggesting that 2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-5-carbonitrile could be explored as a potential antiviral agent. Research into related benzothiazole derivatives has shown promising results against viruses like the Bovine Viral Diarrhea Virus (BVDV) and Rotavirus .
Fluorescent Probes
Due to its unique electronic properties, this compound can be utilized as a fluorescent probe in biological imaging. The ability of benzothiazole derivatives to emit fluorescence makes them suitable for tracking cellular processes and investigating biological pathways .
Material Science
In material science, benzothiazole derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their electronic properties can enhance the efficiency of these devices, making them a subject of interest in the development of new materials for electronics .
Case Studies
Mechanism of Action
The mechanism of action of 2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in biological applications, the compound binds to amyloid fibrils, leading to a characteristic blue-shift in the emission spectrum and an increase in fluorescence intensity . This binding is facilitated by the compound’s structural features, which allow it to interact with the β-sheet structures of amyloid fibrils.
Comparison with Similar Compounds
Similar Compounds
4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridinium 3,5-dicarboxybenzenesulfonate: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
Benzimidazole derivatives: Share the benzothiazole core but differ in the substituents, resulting in varied biological activities and applications.
Uniqueness
2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-5-carbonitrile is unique due to its combination of a benzothiazole ring, a dimethylaminophenyl group, and a carbonitrile group. This unique structure imparts specific chemical properties, such as fluorescence and reactivity, making it valuable in various scientific and industrial applications .
Biological Activity
2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-5-carbonitrile is a synthetic organic compound belonging to the benzothiazole class, which is known for its diverse biological activities. The compound's structure includes a dimethylamino group and a carbonitrile moiety, which contribute to its potential pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-5-carbonitrile is C18H15N3S, with a molecular weight of 305.397 g/mol. The compound features a bicyclic structure consisting of a benzene ring fused with a thiazole ring, enhancing its chemical reactivity and biological activity.
Research indicates that compounds similar to 2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-5-carbonitrile exhibit various mechanisms of action:
- Inhibition of Tubulin Polymerization : Studies have shown that certain complexes involving benzothiazole derivatives can inhibit tubulin polymerization, leading to cytotoxic effects on cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma) .
- Antiviral Activity : Benzothiazole derivatives have been identified as potential inhibitors of viral replication processes, particularly against hepatitis C virus (HCV) NS5B polymerase .
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent .
Biological Activity Overview
The following table summarizes the biological activities associated with 2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-5-carbonitrile and related compounds:
Case Studies
- Cytotoxic Activity in Cancer Cells : A study investigated the cytotoxic effects of benzothiazole derivatives on human tumor cell lines. The results indicated that compounds with similar structures to 2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-5-carbonitrile showed significant inhibition of cell proliferation through mechanisms involving tubulin disruption .
- Antiviral Efficacy Against HCV : In another study focusing on antiviral properties, derivatives were tested for their ability to inhibit HCV replication. The most promising candidates exhibited IC50 values below 0.1 µM against NS5B polymerase, showcasing their potential as therapeutic agents for hepatitis C treatment .
- Antimicrobial Studies : Research into the antimicrobial properties revealed that certain benzothiazole derivatives demonstrated effective inhibition against various bacterial strains, suggesting their utility in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
